
h-d-glu-otbu
Overview
Description
®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid is a chiral compound that features an amino group, a tert-butoxy group, and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It is a derivative of glutamic acid , an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Mode of Action
As a derivative of glutamic acid, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine can then undergo further reactions to introduce the carboxylic acid group and other functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar protection and deprotection strategies. The use of di-tert-butyl dicarbonate and other reagents in controlled environments ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can yield alcohols .
Scientific Research Applications
®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid: Unique due to its specific chiral center and tert-butoxy protection.
®-4-Amino-5-(tert-butoxycarbonyl)-5-oxopentanoic acid: Similar structure but with a different protecting group.
®-4-Amino-5-(tert-butyl)-5-oxopentanoic acid: Lacks the tert-butoxy group, leading to different reactivity and properties.
Uniqueness
The uniqueness of ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid lies in its combination of functional groups and chiral center, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAQMUAKTNUNLN-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427163 | |
Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25456-76-2 | |
Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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